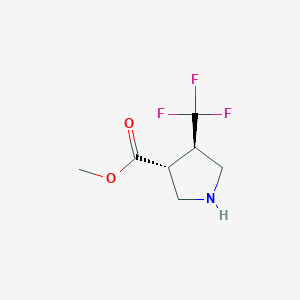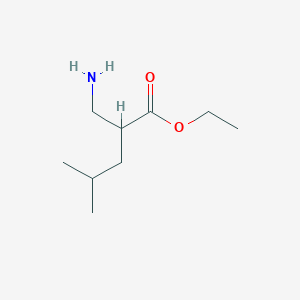![molecular formula C7H14F3NO3 B13336517 3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 404-07-9](/img/structure/B13336517.png)
3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol is a chemical compound with a unique structure that includes both hydroxyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical species
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- Triethoxy-3-(2-imidazolin-1-yl)propylsilane
- 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane
Bis-Tris: 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol
Uniqueness
3-[Bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Properties
CAS No. |
404-07-9 |
|---|---|
Molecular Formula |
C7H14F3NO3 |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C7H14F3NO3/c8-7(9,10)6(14)5-11(1-3-12)2-4-13/h6,12-14H,1-5H2 |
InChI Key |
ZDAYXNBIGYQICZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


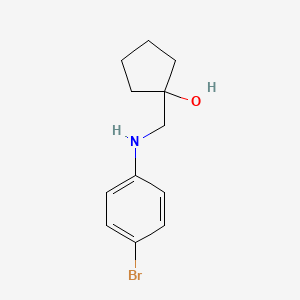
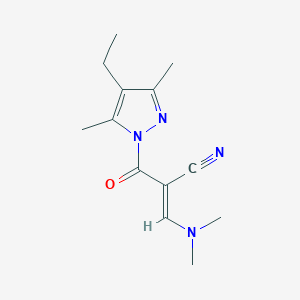
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B13336444.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)

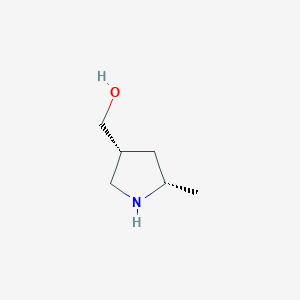
![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
![2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)

